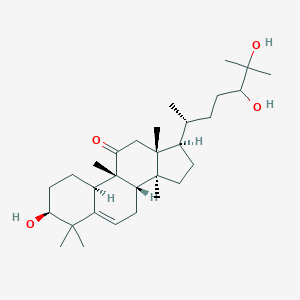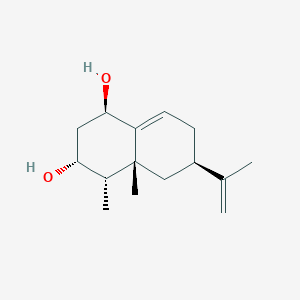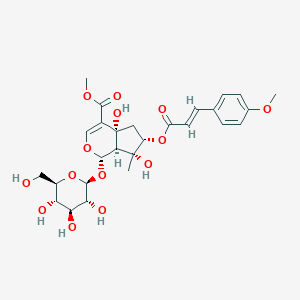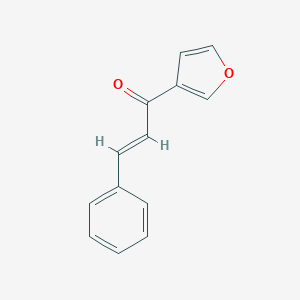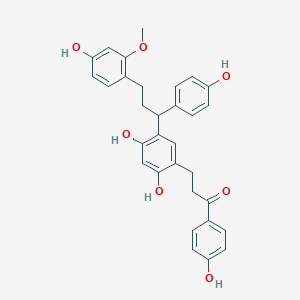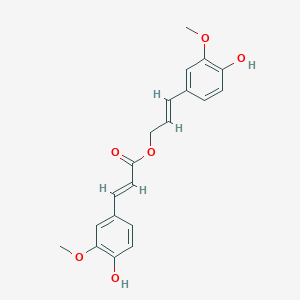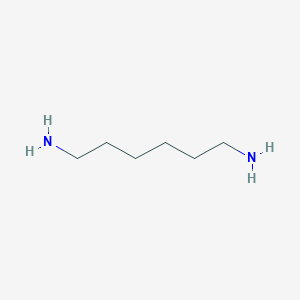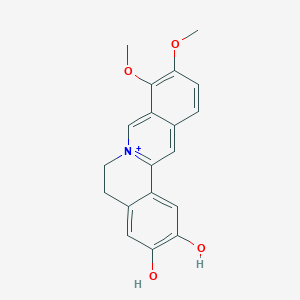
Demethylèneberbérine
Vue d'ensemble
Description
La Demethylèneberbérine est un métabolite de la berbérine, un alcaloïde bien connu présent dans diverses plantes telles que le Berberis. Ce composé a suscité l’intérêt en raison de sa capacité accrue à traverser la barrière hémato-encéphalique par rapport à la berbérine. La this compound présente des propriétés anti-inflammatoires, antioxydantes et de ciblage mitochondrial significatives, ce qui en fait un agent thérapeutique potentiel pour divers troubles neurodégénératifs .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating cellular pathways and its antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its therapeutic properties.
Mécanisme D'action
La Demethylèneberbérine exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Voie NF-κB : Inhibe la voie NF-κB, réduisant l’inflammation et le stress oxydatif.
Voie AMPK : Active la voie de la protéine kinase activée par l’AMP, améliorant le métabolisme énergétique cellulaire.
Voie MAPK : Module la voie des protéines kinases activées par les mitogènes, contribuant à ses effets neuroprotecteurs
Composés Similaires :
Berbérine : Le composé parent dont la this compound est dérivée.
Dihydroberbérine : Un autre métabolite de la berbérine avec des propriétés thérapeutiques similaires mais des profils pharmacocinétiques différents.
Jatrorrhizine : Un alcaloïde apparenté ayant des activités biologiques distinctes.
Unicité : La this compound se démarque par sa capacité supérieure à traverser la barrière hémato-encéphalique et ses puissantes propriétés anti-inflammatoires et antioxydantes. Ces caractéristiques en font un candidat prometteur pour le traitement des troubles neurodégénératifs .
Analyse Biochimique
Biochemical Properties
Demethyleneberberine interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory and antioxidant properties, and it targets mitochondria . The specific enzymes, proteins, and biomolecules it interacts with are not fully explored yet .
Cellular Effects
Demethyleneberberine has shown potential in alleviating inflammatory bowel disease in mice by regulating NF-κB signaling and T-helper cell homeostasis . It also inhibits cell migration and triggers cell cycle arrest in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
It is known to possess anti-inflammatory, anti-oxidant, and mitochondrial targeting properties . It has been suggested that it may exert its effects by attenuating different pathways, such as NF-κB, MAPK, and AMPK signaling .
Temporal Effects in Laboratory Settings
The temporal effects of Demethyleneberberine in laboratory settings are not fully explored. It has been reported that Demethyleneberberine can alleviate mice colitis and inhibit inflammatory responses .
Dosage Effects in Animal Models
In animal models, Demethyleneberberine has been administered orally at doses of 150 and 300 mg/kg to study its effects on inflammatory bowel disease . The specific effects at different dosages are not fully documented.
Metabolic Pathways
Demethyleneberberine is one of the main metabolites of berberine in animals and humans . The specific metabolic pathways that Demethyleneberberine is involved in, including any enzymes or cofactors it interacts with, are not fully explored yet .
Transport and Distribution
After intragastric administration of Demethyleneberberine in rats and mice, the plasma concentration of Demethyleneberberine reached its peak within 5 min . The specific transporters or binding proteins that it interacts with are not fully documented.
Subcellular Localization
It has been reported that Demethyleneberberine can cross the blood-brain barrier, suggesting that it may be able to reach various compartments within the cell .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La Demethylèneberbérine peut être synthétisée par déméthylation de la berbérine. Ce processus implique généralement l’utilisation de réactifs et de conditions spécifiques pour éliminer les groupes méthyles de la berbérine, conduisant à la formation de la this compound .
Méthodes de Production Industrielle : Dans les milieux industriels, la this compound est souvent extraite de la drogue chinoise Cortex Phellodendri. Cette matière végétale est traitée pour isoler les composants actifs, y compris la this compound .
Analyse Des Réactions Chimiques
Types de Réactions : La Demethylèneberbérine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement employés.
Substitution : Divers nucléophiles peuvent être utilisés pour substituer les groupes fonctionnels sur la molécule de this compound.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, chacun ayant des propriétés pharmacologiques uniques .
4. Applications de la Recherche Scientifique
Chimie : Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.
Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et ses propriétés antioxydantes.
Comparaison Avec Des Composés Similaires
Berberine: The parent compound from which demethyleneberberine is derived.
Dihydroberberine: Another metabolite of berberine with similar therapeutic properties but different pharmacokinetic profiles.
Jatrorrhizine: A related alkaloid with distinct biological activities.
Uniqueness: Demethyleneberberine stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders .
Propriétés
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCKKMWZDDWOY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180132 | |
| Record name | Demethyleneberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25459-91-0 | |
| Record name | Demethyleneberberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethyleneberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)

